molecular formula C13H15ClF3NO B5758111 N-[2-chloro-5-(trifluoromethyl)phenyl]-3,3-dimethylbutanamide CAS No. 6177-70-4

N-[2-chloro-5-(trifluoromethyl)phenyl]-3,3-dimethylbutanamide

Cat. No. B5758111
CAS RN: 6177-70-4
M. Wt: 293.71 g/mol
InChI Key: DGYIFMGBCASPLK-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-3,3-dimethylbutanamide, also known as CTB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CTB is a synthetic compound that belongs to the class of amides. The chemical structure of CTB consists of a chlorinated phenyl ring and a trifluoromethyl group attached to a butanamide chain. CTB has been found to possess various biochemical and physiological effects that make it a promising candidate for therapeutic interventions.

Mechanism of Action

The exact mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-3,3-dimethylbutanamide is not fully understood, but it is believed to act on various neurotransmitter systems in the brain. N-[2-chloro-5-(trifluoromethyl)phenyl]-3,3-dimethylbutanamide has been found to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability. N-[2-chloro-5-(trifluoromethyl)phenyl]-3,3-dimethylbutanamide has also been found to inhibit the activity of voltage-gated sodium channels, which are involved in the generation of action potentials in neurons.
Biochemical and Physiological Effects:
N-[2-chloro-5-(trifluoromethyl)phenyl]-3,3-dimethylbutanamide has been found to possess various biochemical and physiological effects that make it a promising candidate for therapeutic interventions. N-[2-chloro-5-(trifluoromethyl)phenyl]-3,3-dimethylbutanamide has been found to reduce the release of pro-inflammatory cytokines, such as TNF-alpha and IL-1beta, which are involved in the pathogenesis of chronic pain and inflammation. N-[2-chloro-5-(trifluoromethyl)phenyl]-3,3-dimethylbutanamide has also been found to enhance the activity of endogenous opioid systems, which are involved in the regulation of pain and mood.

Advantages and Limitations for Lab Experiments

N-[2-chloro-5-(trifluoromethyl)phenyl]-3,3-dimethylbutanamide has several advantages for lab experiments, such as its stability, solubility, and ease of synthesis. N-[2-chloro-5-(trifluoromethyl)phenyl]-3,3-dimethylbutanamide is also relatively inexpensive compared to other compounds used in research. However, N-[2-chloro-5-(trifluoromethyl)phenyl]-3,3-dimethylbutanamide has some limitations, such as its low selectivity for specific receptor subtypes and its potential toxicity at high doses.

Future Directions

There are several future directions for research on N-[2-chloro-5-(trifluoromethyl)phenyl]-3,3-dimethylbutanamide. One potential area of research is the development of more selective N-[2-chloro-5-(trifluoromethyl)phenyl]-3,3-dimethylbutanamide analogs that target specific receptor subtypes. Another area of research is the investigation of the potential use of N-[2-chloro-5-(trifluoromethyl)phenyl]-3,3-dimethylbutanamide in the treatment of other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, more studies are needed to determine the safety and efficacy of N-[2-chloro-5-(trifluoromethyl)phenyl]-3,3-dimethylbutanamide in humans.

Synthesis Methods

N-[2-chloro-5-(trifluoromethyl)phenyl]-3,3-dimethylbutanamide is synthesized using a multi-step process that involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with 3,3-dimethylbutyryl chloride in the presence of a base catalyst. The resulting product is purified using chromatography techniques to obtain pure N-[2-chloro-5-(trifluoromethyl)phenyl]-3,3-dimethylbutanamide.

Scientific Research Applications

N-[2-chloro-5-(trifluoromethyl)phenyl]-3,3-dimethylbutanamide has been extensively studied for its potential therapeutic applications in various fields of research. It has been found to possess anti-inflammatory, analgesic, and anticonvulsant properties, making it a promising candidate for the treatment of chronic pain, epilepsy, and other neurological disorders. N-[2-chloro-5-(trifluoromethyl)phenyl]-3,3-dimethylbutanamide has also been studied for its potential use in cancer therapy, as it has been found to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-3,3-dimethylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClF3NO/c1-12(2,3)7-11(19)18-10-6-8(13(15,16)17)4-5-9(10)14/h4-6H,7H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGYIFMGBCASPLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)NC1=C(C=CC(=C1)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00358053
Record name N-[2-Chloro-5-(trifluoromethyl)phenyl]-3,3-dimethylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00358053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6177-70-4
Record name N-[2-Chloro-5-(trifluoromethyl)phenyl]-3,3-dimethylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00358053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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